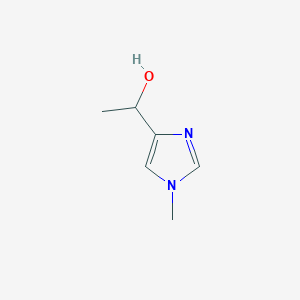

1-(1-Methyl-1H-imidazol-4-yl)-ethanol

Description

BenchChem offers high-quality 1-(1-Methyl-1H-imidazol-4-yl)-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methyl-1H-imidazol-4-yl)-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylimidazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(9)6-3-8(2)4-7-6/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZWNTJKBUPORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(C=N1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

Executive Summary

This technical guide details the synthesis of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol , a critical heterocyclic intermediate utilized in the development of imidazole-based pharmaceuticals (e.g., antifungal agents, enzyme inhibitors).[1] The guide prioritizes the Grignard addition pathway due to its directness and high atom economy relative to alternative redox strategies.[1] We provide a validated experimental workflow, mechanistic insights, and safety protocols designed for researchers requiring high-purity material for downstream applications.

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals two primary viable pathways. The most efficient route involves the formation of the C(sp³)-C(sp³) bond via nucleophilic addition to a carbonyl precursor.

Pathway Evaluation[1][2][3][4]

-

Route A (Primary): Nucleophilic addition of methylmagnesium bromide (MeMgBr) to 1-methyl-1H-imidazole-4-carbaldehyde .[1]

-

Pros: Direct, high-yielding, convergent.

-

Cons: Requires strict anhydrous conditions; potential for N3-coordination with Magnesium.[1]

-

-

Route B (Secondary): Reduction of 1-(1-methyl-1H-imidazol-4-yl)ethanone using Sodium Borohydride (NaBH₄).[1]

Retrosynthesis Diagram

Caption: Retrosynthetic disconnection showing the breakdown of the target alcohol into the imidazole aldehyde and methyl Grignard reagent.

Part 2: Experimental Protocol (Route A)

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the methyl carbanion (from the Grignard reagent) on the electrophilic carbonyl carbon at the C4 position. A critical consideration in imidazole chemistry is the basic nitrogen (N3), which can coordinate with the Lewis acidic Magnesium species. Consequently, 2.5 to 3.0 equivalents of Grignard reagent are recommended to saturate this coordination site and drive the reaction to completion.

Caption: Mechanistic flow of the Grignard addition, highlighting the necessity for excess reagent due to N3 coordination.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role |

| 1-Methyl-1H-imidazole-4-carbaldehyde | 110.11 | 1.0 | Substrate |

| Methylmagnesium Bromide (3.0M in Et₂O) | 119.24 | 2.5 | Nucleophile |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Anhydrous Solvent |

| Ammonium Chloride (sat.[1] aq.) | 53.49 | Excess | Quenching Agent |

Step-by-Step Procedure

Step 1: Setup and Inert Atmosphere

-

Oven-dry a 250 mL two-necked round-bottom flask and a magnetic stir bar.

-

Flush the system with Nitrogen (N₂) or Argon for 15 minutes.

-

Add 1-Methyl-1H-imidazole-4-carbaldehyde (5.0 g, 45.4 mmol) to the flask.

-

Dissolve in anhydrous THF (100 mL) via syringe. Cool the solution to 0°C using an ice/water bath.

Step 2: Grignard Addition

-

Slowly add MeMgBr (38 mL of 3.0M solution, 113.5 mmol) dropwise over 20 minutes.

-

Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25°C) .

-

Stir for 2–4 hours . Monitor reaction progress via TLC (DCM:MeOH 9:1). The aldehyde spot (R_f ~0.5) should disappear, replaced by a lower R_f alcohol spot.

Step 3: Quenching and Workup

-

Cool the reaction mixture back to 0°C .

-

Carefully quench by dropwise addition of saturated aqueous NH₄Cl (50 mL) .

-

Caution: Vigorous gas evolution (methane) will occur.

-

-

Dilute with Ethyl Acetate (EtOAc, 100 mL) and separate the layers.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue is typically a viscous yellow oil.[1]

-

Purify via Flash Column Chromatography on silica gel.[1]

-

Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM).

-

-

Collect fractions containing the product, concentrate, and dry under high vacuum to yield 1-(1-Methyl-1H-imidazol-4-yl)-ethanol as a pale yellow oil or low-melting solid.[1]

Part 3: Characterization & Data

Expected Analytical Data

-

Physical State: Viscous oil or waxy solid (hygroscopic).

-

¹H NMR (400 MHz, CDCl₃):

-

MS (ESI): Calculated for C₇H₁₂N₂O [M+H]⁺: 127.10; Found: 127.1.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Product lost in aqueous layer during workup. | Saturate aqueous layer with NaCl; use continuous extraction with DCM.[1] |

| Incomplete Reaction | N3-coordination sequestering Grignard. | Increase MeMgBr loading to 3.0 equivalents; increase reaction time. |

| Side Products | Moisture in solvent/reagents.[1] | Ensure THF is freshly distilled or from a solvent purification system (SPS). |

Part 4: Safety & Industrial Considerations

Hazard Analysis

-

Methylmagnesium Bromide: Pyrophoric and water-reactive.[1] Handle only under inert atmosphere.

-

Imidazoles: Potential skin and eye irritants.[1] Use gloves and eye protection.[1]

-

Exotherms: The quenching step is highly exothermic. Perform slowly at 0°C.

Scalability

This protocol is scalable to kilogram quantities.[1] For larger scales (>100g):

-

Replace Diethyl Ether with 2-Methyltetrahydrofuran (2-MeTHF) for higher boiling point and better phase separation.[1]

-

Use a flow reactor for the Grignard addition step to manage heat dissipation effectively.

References

-

Synthesis of Imidazole Derivatives

- Grignard Additions to N-Heterocycles

-

General Reduction Protocols

-

Physical Properties of Imidazole Alcohols

Sources

- 1. Imidazole-4-acetaldehyde - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. patents.justia.com [patents.justia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazole-ethanol esters - Patent 0124186 [data.epo.org]

Structure elucidation of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

An In-Depth Technical Guide to the Structure Elucidation of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol. As a molecule of interest with potential applications in medicinal chemistry, a thorough understanding of its structure is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multi-faceted spectroscopic approach required for unambiguous structure confirmation. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in this context. The causality behind experimental choices is emphasized, ensuring a self-validating and robust analytical workflow.

Introduction: The Importance of Structure Elucidation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Therefore, the precise determination of atomic connectivity and stereochemistry is a critical step in the journey from chemical synthesis to functional application. The target of this guide, 1-(1-Methyl-1H-imidazol-4-yl)-ethanol (CAS No. 70702-82-8), is a chiral molecule containing a substituted imidazole ring. The imidazole moiety is a common feature in many biologically active compounds, and its substitution pattern significantly influences its properties. This guide will outline a systematic approach to confirm the constitution of this molecule, providing a blueprint for the structural analysis of similar small molecules. While various analytical techniques contribute to structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy often provides the most detailed information for small organic molecules.[1][2]

Predicted Spectroscopic Data

Before embarking on experimental work, it is instructive to predict the expected spectroscopic data for the target molecule based on its known structure and established spectroscopic principles. This predictive exercise serves as a valuable roadmap for data interpretation.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for 1-(1-Methyl-1H-imidazol-4-yl)-ethanol are summarized in the table below. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for imidazole and alcohol functionalities.[3][4] The choice of a suitable deuterated solvent, such as DMSO-d₆, is crucial for observing the exchangeable hydroxyl proton.[5]

Table 1: Predicted ¹H and ¹³C NMR Data for 1-(1-Methyl-1H-imidazol-4-yl)-ethanol in DMSO-d₆

| Atom Number | Structure | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | N-CH₃ | ~3.6 | ~33 |

| 2 | Imidazole C-H | ~7.5 | ~137 |

| 4 | Imidazole C | - | ~138 |

| 5 | Imidazole C-H | ~6.8 | ~118 |

| 6 | CH-OH | ~4.7 (quartet) | ~62 |

| 7 | CH₃ | ~1.3 (doublet) | ~23 |

| 8 | OH | Broad, variable | - |

Note: The numbering of the atoms is for assignment purposes only.

Predicted Mass Spectrometry Data

For mass spectrometry, we anticipate a prominent molecular ion peak ([M]⁺) in the electron ionization (EI) spectrum. The fragmentation pattern of imidazole derivatives often involves the stable imidazole ring remaining intact, with fragmentation occurring at the substituents.[6][7]

Table 2: Predicted Mass Spectrometry Data for 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

| Ion | Predicted m/z | Description |

| [M]⁺ | 140 | Molecular Ion |

| [M-CH₃]⁺ | 125 | Loss of a methyl group from the ethanol side chain |

| [M-H₂O]⁺ | 122 | Loss of water |

| [C₅H₇N₂]⁺ | 95 | Cleavage of the ethanol side chain |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) group and the imidazole ring. The O-H stretch is typically a broad band due to hydrogen bonding.[8][9][10]

Table 3: Predicted Key IR Absorption Bands for 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200-3600 | Broad, strong |

| C-H (sp³) | 2850-3000 | Medium to strong |

| C=N, C=C (imidazole) | 1500-1650 | Medium |

| C-O (alcohol) | 1050-1150 | Strong |

Experimental Workflow for Structure Elucidation

The following experimental workflow provides a systematic and self-validating approach to confirm the structure of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol.

Caption: Experimental workflow for structure elucidation.

Mass Spectrometry (MS)

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) with an electron ionization (EI) source.

-

Data Acquisition: Acquire a full scan mass spectrum over a mass range of m/z 50-500.

-

Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic losses and confirm the presence of key structural motifs.

Rationale: High-resolution mass spectrometry provides the molecular formula, which is a fundamental piece of information for structure elucidation. The fragmentation pattern offers valuable clues about the connectivity of the molecule.

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the O-H stretch of the alcohol and the C=N/C=C stretches of the imidazole ring.

Rationale: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11] This helps to confirm the presence of the alcohol and imidazole moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules in solution.[1] A combination of 1D and 2D NMR experiments is essential for unambiguous structure determination.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

-

COSY (Correlation Spectroscopy): Acquire a 2D homonuclear correlation spectrum to identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D heteronuclear correlation spectrum to identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D heteronuclear correlation spectrum to identify long-range (2-3 bond) proton-carbon correlations.[12]

-

-

Data Processing and Analysis: Process the acquired data using appropriate software. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlations from all spectra to piece together the molecular structure.

Rationale: The combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the atoms within the molecule.

Caption: Interconnectivity of NMR experiments for structure elucidation.

Data Interpretation and Structure Confirmation

The final step is to integrate the information from all spectroscopic techniques to build a cohesive and unambiguous structural assignment.

-

From MS: The molecular formula is confirmed as C₆H₁₀N₂O.

-

From IR: The presence of an alcohol (broad O-H stretch) and an aromatic-like ring system (imidazole) is confirmed.

-

From NMR:

-

¹H NMR: The integration of the signals should correspond to the 10 protons in the molecule. The splitting patterns (quartet for the CH and doublet for the CH₃ of the ethanol side chain) will confirm their connectivity. The singlets for the imidazole protons and the N-methyl group will also be observed.

-

¹³C NMR: The spectrum should show 6 distinct carbon signals, consistent with the molecular structure.

-

COSY: A correlation between the CH proton and the terminal CH₃ protons of the ethanol side chain will be observed.

-

HSQC: Each protonated carbon will show a correlation to its directly attached proton(s). This will definitively link the proton and carbon assignments.

-

HMBC: This is the key experiment for establishing the overall connectivity. Key expected correlations include:

-

The N-CH₃ protons to the C2 and C5 carbons of the imidazole ring.

-

The H6 proton (CH-OH) to the C4 and C5 carbons of the imidazole ring and to the C7 methyl carbon.

-

The H2 and H5 imidazole protons to other carbons within the ring and to the C6 carbon of the side chain.

-

-

By systematically analyzing and correlating the data from these experiments, the proposed structure of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol can be unequivocally confirmed.

Conclusion

The structure elucidation of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol serves as an excellent case study for the application of modern spectroscopic techniques in chemical analysis. A logical and multi-faceted approach, combining high-resolution mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, provides a self-validating system for unambiguous structure confirmation. The principles and protocols outlined in this guide are broadly applicable to the structural analysis of a wide range of small organic molecules, underscoring the importance of a rigorous and systematic approach in chemical research.

References

-

Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2020). PubMed. Retrieved from [Link]

-

Bowie, J. H., et al. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. Retrieved from [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]

-

STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. (n.d.). eGyanKosh. Retrieved from [Link]

-

Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018). ResearchGate. Retrieved from [Link]

-

Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. Retrieved from [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. Retrieved from [Link]

-

Hida, M., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. Retrieved from [Link]

-

Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2020). PMC. Retrieved from [Link]

-

Regeta, K., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

(1-Methyl-1H-imidazol-4-yl)methanol. (n.d.). Chem-Impex. Retrieved from [Link]

-

Imidazolyl-4-ethanol. (n.d.). LookChem. Retrieved from [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (2025). ResearchGate. Retrieved from [Link]

-

1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-nortall-oil alkyl derivs. (n.d.). US EPA. Retrieved from [Link]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

FTIR Analysis of Alcohols and Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Studying the composition of alcohols using IR spectroscopy. (2025). International Journal of Multidisciplinary Research and Development. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables. (n.d.). PMC. Retrieved from [Link]

-

1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro-. (n.d.). PubChem. Retrieved from [Link]

-

1-(1H-Imidazol-1-yl)-2-methylpropan-1-one. (n.d.). EPA. Retrieved from [Link]

-

Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.). ResearchGate. Retrieved from [Link]

-

(1H-Imidazol-4-yl)methanol. (n.d.). PMC. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. Retrieved from [Link]

-

Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2025). MDPI. Retrieved from [Link]

Sources

- 1. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. allsubjectjournal.com [allsubjectjournal.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

CAS: 70702-82-8 | 1-(1-Methyl-1H-imidazol-4-yl)ethanol: A Technical Monograph

[1]

Executive Summary

1-(1-Methyl-1H-imidazol-4-yl)ethanol (CAS: 70702-82-8 ) is a specialized heterocyclic intermediate critical in the synthesis of imidazole-based pharmaceutical agents.[1] Functioning as a chiral secondary alcohol attached to a methylated imidazole core, it serves as a robust pharmacophore scaffold in Fragment-Based Drug Discovery (FBDD).[1] Its structural motif—combining a basic nitrogen center with a reactive hydroxyl handle—makes it invaluable for developing histamine receptor ligands (H3/H4), kinase inhibitors, and metalloenzyme mimics.[1]

This guide provides a rigorous technical analysis of the compound's synthesis, physicochemical properties, and application in high-fidelity medicinal chemistry workflows.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is defined by the stability of the N-methyl group, which prevents tautomerization common in unsubstituted imidazoles, thereby locking the regiochemistry at the 4-position.[1]

Table 1: Core Specifications

| Parameter | Technical Specification |

| CAS Registry Number | 70702-82-8 |

| IUPAC Name | 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-ol |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Appearance | Pale yellow viscous oil to semi-solid |

| Solubility | Soluble in Methanol, DMSO, DCM; Sparingly soluble in hexanes |

| pKa (Calculated) | ~7.0 (Imidazole N3 basicity) |

| LogP | ~0.15 (Low lipophilicity due to polarity of imidazole and -OH) |

Synthetic Methodology: Grignard Addition

The most reliable route to high-purity 1-(1-Methyl-1H-imidazol-4-yl)ethanol involves the nucleophilic addition of methylmagnesium bromide to 1-methyl-1H-imidazole-4-carbaldehyde.[1] This method offers superior atom economy and yield compared to the reduction of the corresponding ketone.[1]

Reaction Mechanism & Pathway

The synthesis relies on the polarization of the carbonyl bond in the aldehyde precursor.[1] The hard nucleophile (MeMgBr) attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which yields the target alcohol upon acidic hydrolysis.[1]

Figure 1: Synthetic pathway for the conversion of imidazole aldehyde to the target ethanol derivative.

Detailed Experimental Protocol

Safety Note: Grignard reagents are pyrophoric and moisture-sensitive.[1] All glassware must be flame-dried.[1]

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 mL/g). Cool the solution to 0°C under a nitrogen atmosphere.

-

Addition: Dropwise add Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) over 30 minutes. Maintain internal temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of aldehyde by TLC (MeOH/DCM 1:9) or LC-MS.[1][2]

-

Quenching: Cool back to 0°C. Carefully quench with saturated aqueous Ammonium Chloride (NH₄Cl) . Caution: Exothermic gas evolution.[1]

-

Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x) or Dichloromethane (DCM) (if product solubility in EtOAc is poor).[1]

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM).

Analytical Characterization

Validation of the structure requires confirming the presence of the ethyl side chain and the integrity of the imidazole ring.[1]

NMR Spectroscopy Profile (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 7.55 (s, 1H): Imidazole C2-H (Deshielded, characteristic of N-CH=N).[1]

-

δ 7.05 (s, 1H): Imidazole C5-H.[1]

-

δ 5.10 (d, 1H): Hydroxyl -OH (Exchangeable).[1]

-

δ 4.75 (m, 1H): Methine -CH(OH)- (Quartet-like splitting).[1]

-

δ 3.65 (s, 3H): N-Methyl -NCH₃ (Sharp singlet).[1]

-

δ 1.35 (d, 3H): Methyl -CH₃ (Doublet, coupled to methine).[1]

Mass Spectrometry[1][4][5]

Applications in Drug Development

This compound is not merely a solvent or reagent; it is a Pharmacophore Building Block .[1]

Fragment-Based Drug Discovery (FBDD)

The imidazole ring acts as a bioisostere for histidine, while the secondary alcohol provides a chiral center and a hydrogen bond donor/acceptor site.[1] This specific derivative is used to probe:

-

Histamine Receptors: Specifically H3 and H4 antagonists where the 4-position substitution dictates selectivity.[1]

-

CYP450 Interaction: The imidazole nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes; the ethanol tail modulates steric fit, allowing researchers to tune inhibition potency (e.g., in antifungal design).[1]

Synthetic Versatility

The hydroxyl group allows for divergent synthesis:

-

Oxidation: Converts to the ketone (1-methyl-4-acetylimidazole).[1]

-

Halogenation: Conversion to the alkyl chloride (using SOCl₂) allows for S_N2 coupling with amines to form complex ligands.[1]

Figure 2: Strategic utility of the compound in medicinal chemistry workflows.[1]

References

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Potential Biological Activity of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its prevalence in naturally occurring molecules like the amino acid histidine, purines in DNA, and various alkaloids underscores its fundamental role in biological systems.[3][4] The unique electronic properties and hydrogen bonding capabilities of the imidazole nucleus allow it to interact with a wide array of biological targets, including enzymes and receptors, making it a "privileged scaffold" in drug discovery.[2][5] Consequently, imidazole derivatives have been successfully developed into a broad spectrum of therapeutic agents with applications as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory drugs.[6][7][8]

This technical guide will provide a comprehensive framework for investigating the potential biological activities of a specific, lesser-studied derivative: 1-(1-Methyl-1H-imidazol-4-yl)-ethanol . While direct literature on this compound's pharmacology is sparse, its structural features suggest a high probability of interesting biological effects. This document will, therefore, serve as a roadmap for researchers, outlining hypothesized activities based on the extensive data available for related imidazole compounds and providing detailed experimental protocols to systematically evaluate its therapeutic potential.

Structural Analysis and Rationale for Investigation

The structure of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol features a 1-methylated imidazole ring substituted at the 4-position with an ethanol group. The methylation at the N-1 position can enhance metabolic stability and modulate the electronic properties of the imidazole ring, potentially influencing its binding affinity to biological targets. The ethanol substituent provides a hydroxyl group that can participate in hydrogen bonding, a critical interaction for ligand-receptor binding.

The close structural similarity to (1-Methyl-1H-imidazol-4-yl)methanol, a known intermediate in the synthesis of antifungal and antibacterial agents, as well as compounds targeting neurological disorders, provides a strong rationale for investigating similar activities in 1-(1-Methyl-1H-imidazol-4-yl)-ethanol.[9] Furthermore, the broader class of imidazole-based compounds has been extensively shown to exhibit a range of pharmacological effects, which will form the basis of our hypothesized activities.[7][8]

Hypothesized Biological Activities and Proposed Investigational Workflows

Based on the rich pharmacology of the imidazole scaffold, the following biological activities are proposed as primary areas of investigation for 1-(1-Methyl-1H-imidazol-4-yl)-ethanol.

Anticancer Activity

Substituted imidazoles are a well-established class of anticancer agents.[1][6][10] Their mechanisms of action are diverse and include the inhibition of kinases, disruption of microtubule polymerization, and intercalation with DNA.[1][6]

The initial step in assessing anticancer potential is to determine the compound's cytotoxic effects on a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

| Cell Line | IC50 of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol (µM) | IC50 of Doxorubicin (µM) |

| MCF-7 | [Insert Value] | [Insert Value] |

| A549 | [Insert Value] | [Insert Value] |

| HepG2 | [Insert Value] | [Insert Value] |

Given that many imidazole-based anticancer drugs target kinases, a plausible mechanism of action for 1-(1-Methyl-1H-imidazol-4-yl)-ethanol is the inhibition of a specific kinase involved in cancer cell signaling.[1][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

-

Reagents: Obtain recombinant human EGFR kinase, a suitable substrate peptide, and ATP.

-

Reaction Setup: In a 96-well plate, combine the EGFR enzyme, the substrate peptide, and varying concentrations of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of remaining ATP.

-

Data Analysis: Plot the percentage of kinase activity against the compound concentration to determine the IC50 value.

Visualizing the Workflow:

Caption: Workflow for investigating anticancer activity.

Antifungal and Antibacterial Activity

Imidazole-containing compounds are widely used as antifungal and antibacterial agents.[7][8] Metronidazole, a prominent antibiotic, features a nitroimidazole core.[11] Therefore, it is prudent to screen 1-(1-Methyl-1H-imidazol-4-yl)-ethanol for antimicrobial properties.

Experimental Protocol: Broth Microdilution for MIC and MBC/MFC Determination

-

Microorganism Preparation: Prepare standardized inoculums of relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus) and bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) according to CLSI guidelines.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol in the appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 35°C for 24-48 hours for fungi, 37°C for 18-24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells showing no growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Candida albicans | [Insert Value] | [Insert Value] |

| Aspergillus fumigatus | [Insert Value] | [Insert Value] |

| Staphylococcus aureus | [Insert Value] | [Insert Value] |

| Escherichia coli | [Insert Value] | [Insert Value] |

Visualizing the Workflow:

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous approach to elucidating the potential biological activities of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol. The proposed workflows for anticancer and antimicrobial screening are based on established methodologies and the well-documented pharmacological profile of the imidazole scaffold. Positive results from these initial screens would warrant further investigation, including more extensive in vitro and in vivo studies to fully characterize the compound's therapeutic potential and mechanism of action. The versatility of the imidazole ring suggests that other activities, such as anti-inflammatory or antiviral effects, could also be explored using similar systematic screening approaches. The information presented here serves as a foundational resource for researchers aiming to unlock the therapeutic promise of novel imidazole derivatives.

References

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (URL: )

- Biological Significance of Imidazole-based Analogues in New Drug Development. (URL: )

- The Pharmacological Potential of Substituted Imidazoles: A Technical Guide - Benchchem. (URL: )

- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. (URL: )

- Review of pharmacological effects of imidazole deriv

- Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF. (URL: )

- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (URL: )

- Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs | Request PDF - ResearchG

- Synthesis and pharmacological evaluation of some substituted imidazoles - Journal of Chemical and Pharmaceutical Research. (URL: )

- imidazole-a new profile of various pharmacological activities - ResearchG

- (1-Methyl-1H-imidazol-4-yl)methanol - Chem-Impex. (URL: )

- Metronidazole - Wikipedia. (URL: )

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. clinmedkaz.org [clinmedkaz.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity | MDPI [mdpi.com]

- 11. Metronidazole - Wikipedia [en.wikipedia.org]

Literature review of methyl-imidazole ethanol derivatives

Title: Technical Guide to Methyl-Imidazole Ethanol Derivatives: Synthesis, Pharmacology, and Therapeutic Applications

Executive Summary

Methyl-imidazole ethanol (MIE) derivatives represent a bifurcated class of heterocyclic compounds critical to pharmaceutical sciences. They function primarily as either (A) Nitro-functionalized cytotoxic "warheads" (e.g., Metronidazole) used in antimicrobial therapy, or (B) Non-nitro metabolic scaffolds (e.g., 4-methyl-5-imidazoleethanol) used as precursors for vitamin biosynthesis, histamine receptor modulation, and ionic liquid drug delivery systems.

This guide provides a technical deep-dive into the chemical architecture, synthesis protocols, and pharmacological mechanisms of these derivatives, designed for researchers in medicinal chemistry and drug development.

Chemical Architecture & Classification

The MIE motif consists of an imidazole ring substituted with a methyl group and a hydroxyethyl (ethanol) side chain. The position of these substituents dictates the pharmacological activity.

| Class | Key Compound | IUPAC Name | Primary Application | Mechanism of Action |

| Nitro-MIE | Metronidazole | 2-methyl-5-nitro-1H-imidazole-1-ethanol | Antibiotic / Antiprotozoal | Reductive activation leading to DNA strand breakage. |

| Nitro-MIE | Ornidazole | 1-chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol | Antiprotozoal | Similar to Metronidazole; longer half-life. |

| Non-Nitro MIE | 4-MIE | 4-methyl-5-imidazoleethanol | Vitamin B1 Precursor / Flavorant | Precursor to Thiamine; Histamine H3 receptor scaffold. |

| Ionic Liquid | [HOEtMIm] | 1-(2-hydroxyethyl)-3-methylimidazolium | Solvent / Catalyst / Drug Delivery | Tunable solvation properties for poorly soluble drugs. |

Mechanism of Action (MoA)

Nitro-MIE: Reductive Cytotoxicity (The "Warhead")

The therapeutic efficacy of Metronidazole and its analogs relies on the nitro group (-NO2) acting as an electron sink. This process is selective for anaerobic organisms (bacteria and protozoa) because they possess low-redox-potential electron transport proteins (e.g., ferredoxin) capable of reducing the nitro group.

Pathway Logic:

-

Passive Diffusion: The prodrug enters the cell.

-

Single-Electron Reduction: Ferredoxin donates an electron, forming a nitro radical anion (

). -

Futile Cycling (Aerobes): In the presence of

, the radical is re-oxidized, producing superoxide (low toxicity). This explains the lack of activity against aerobes. -

Irreversible Reduction (Anaerobes): In the absence of

, further reduction occurs, generating toxic intermediates (nitroso, hydroxylamine). -

DNA Damage: These reactive species covalently bind to DNA, causing helix destabilization and strand breakage.

Non-Nitro MIE: Histaminergic Modulation

Derivatives of 4-MIE structurally mimic histamine . By modifying the alkyl chain length and the imidazole head group, researchers have developed Histamine H3 Receptor Antagonists (e.g., Ciproxifan analogs). These compounds block autoreceptors in the CNS, promoting the release of neurotransmitters (histamine, acetylcholine, norepinephrine), offering potential treatments for narcolepsy and cognitive deficits.[1]

Visualization: Signaling & Synthesis Pathways

Diagram 1: Metronidazole Reductive Activation Pathway

Caption: Mechanism of selective toxicity in Metronidazole. Anaerobic reduction creates toxic radicals that damage DNA; aerobic conditions trigger a protective futile cycle.

Diagram 2: Synthesis Workflow for Methyl-Imidazole Ethanols

Caption: Divergent synthesis routes: Electrophilic substitution for nitro-drugs (Top) vs. Condensation for metabolic precursors (Bottom).

Experimental Protocols

Protocol A: Synthesis of Metronidazole (Lab Scale)

Note: This protocol involves the handling of strong acids and potentially explosive nitro-compounds. Standard PPE and fume hood usage are mandatory.

-

Nitration Step:

-

Reactants: Dissolve 2-methylimidazole (1.0 eq) in concentrated sulfuric acid (

). -

Addition: Slowly add fuming nitric acid (

) dropwise while maintaining temperature below 30°C to prevent runaway exotherms. -

Quench: Pour mixture onto crushed ice. Adjust pH to 3-4 with NaOH.

-

Isolation: Filter the precipitate (2-methyl-5-nitroimidazole). Yield is typically 60-70%.

-

Validation: Check melting point (approx. 252-254°C).

-

-

Alkylation Step (Hydroxyethylation):

-

Reactants: Suspend 2-methyl-5-nitroimidazole (1.0 eq) in formic acid (solvent/catalyst).

-

Alkylation: Add ethylene chlorohydrin (1.2 eq) or introduce ethylene oxide gas (industrial route).

-

Heating: Reflux at 80-90°C for 4-6 hours.

-

Purification: Remove solvent under reduced pressure. Recrystallize from ethanol/water.

-

Validation: HPLC purity check >98%; NMR confirmation of the ethylene side chain signals (

3.8-4.5 ppm).

-

Protocol B: Assay for Reductive Activation (Bio-Simulation)

To test if a new derivative acts as a "warhead," use this spectrophotometric reduction assay.

-

System: Xanthine Oxidase (enzyme) + Hypoxanthine (substrate) + Ferredoxin (electron carrier).

-

Procedure:

-

Prepare anaerobic buffer (degassed PBS).

-

Add candidate drug (100

). -

Initiate reaction with Xanthine Oxidase.

-

-

Measurement: Monitor absorbance decrease at the drug's

(approx. 320 nm for nitroimidazoles) over time. -

Interpretation: A decrease in absorbance indicates reduction of the nitro group. No change implies the drug cannot accept electrons from ferredoxin (likely inactive against anaerobes).

Future Outlook: Overcoming Resistance

The primary failure mode for Metronidazole is the downregulation of nitroreductase (rdxA) genes in bacteria like H. pylori.

-

Next-Gen Strategy: Design "bifunctional" MIE derivatives that incorporate a secondary mechanism (e.g., gyrase inhibition) to bypass the requirement for reductive activation.

-

Ionic Liquids: Utilizing 1-methylimidazole-2-ethanol based ionic liquids to solubilize and deliver these antibiotics across resistant biofilms.

References

-

Synthesis and biological evaluation of quinoline-metronidazole derivatives. Journal of Medicinal Chemistry. Link

-

Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy. Link

-

Homologs of histamine as histamine H3 receptor antagonists. Journal of Medicinal Chemistry. Link

-

Formation of 4(5)-methylimidazole and its precursors in Maillard model systems. Journal of Agricultural and Food Chemistry. Link

-

Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Link

Sources

Methodological & Application

Application Notes and Protocols for 1-(1-Methyl-1H-imidazol-4-yl)-ethanol in Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Catalytic Potential of a Unique Imidazole Derivative

1-(1-Methyl-1H-imidazol-4-yl)-ethanol is a fascinating heterocyclic compound that stands at the intersection of structural simplicity and functional sophistication. Its architecture, featuring a nucleophilic N-methylated imidazole ring and a chiral secondary alcohol, offers a unique combination of coordination sites and hydrogen-bond donating capabilities. These attributes make it a molecule of significant interest in the burgeoning field of asymmetric catalysis, both as a versatile ligand for transition metals and as a potential organocatalyst in its own right.

The imidazole moiety, a ubiquitous component in biological systems, particularly in the active sites of enzymes, imparts a rich chemical character. The sp²-hybridized nitrogen atom (N3) is a potent nucleophile and a metal coordinating site, while the methylated N1 position prevents epimerization and influences the steric environment. The adjacent chiral ethanol substituent provides a crucial handle for inducing stereoselectivity, a paramount goal in modern synthetic and medicinal chemistry. This guide provides an in-depth exploration of the catalytic applications of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Part 1: As a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Synthesis

The coordination of chiral ligands to transition metals is a cornerstone of asymmetric catalysis. The nitrogen atom of the imidazole ring and the oxygen of the alcohol group in 1-(1-Methyl-1H-imidazol-4-yl)-ethanol can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. This rigidifies the catalyst structure and creates a well-defined chiral environment, enabling high levels of enantioselectivity in a variety of transformations.

Application Note: Enantioselective Aldol Additions

The asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation, yielding valuable β-hydroxy carbonyl compounds. Metal complexes of chiral amino alcohols have been shown to be effective catalysts for this transformation. A plausible and promising application of chiral 1-(1-Methyl-1H-imidazol-4-yl)-ethanol is as a ligand for zinc(II) in the enantioselective addition of aldehydes to silyl enol ethers.

Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for the asymmetric aldol addition.

Experimental Protocol: Synthesis of Chiral 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

To be utilized in asymmetric catalysis, the ligand must first be prepared in an enantiomerically pure form. This can be achieved through asymmetric reduction of the corresponding ketone.

Materials:

-

4-Acetyl-1-methylimidazole

-

(R)- or (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (R)- or (S)-CBS catalyst (0.1 eq.).

-

Add anhydrous THF (2 M relative to the ketone) and cool the solution to -20 °C.

-

Slowly add borane-dimethyl sulfide complex (1.2 eq.) to the solution and stir for 15 minutes.

-

Dissolve 4-acetyl-1-methylimidazole (1.0 eq.) in anhydrous THF and add it dropwise to the catalyst solution over 30 minutes, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

Experimental Protocol: Zinc-Catalyzed Asymmetric Aldol Addition

Materials:

-

Chiral 1-(1-Methyl-1H-imidazol-4-yl)-ethanol (as prepared above)

-

Diethylzinc (ZnEt₂)

-

Anhydrous toluene

-

Aldehyde (e.g., benzaldehyde)

-

Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried Schlenk flask under argon, dissolve the chiral ligand (0.1 eq.) in anhydrous toluene.

-

Cool the solution to 0 °C and add diethylzinc (0.1 eq.) dropwise.

-

Stir the mixture at room temperature for 1 hour to form the zinc complex.

-

Cool the catalyst solution to -78 °C.

-

Add the aldehyde (1.0 eq.) and stir for 15 minutes.

-

Add the silyl enol ether (1.2 eq.) dropwise over 20 minutes.

-

Stir the reaction at -78 °C for 24 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Table 1: Expected Performance in Asymmetric Aldol Addition

| Aldehyde | Silyl Enol Ether | Expected Yield (%) | Expected ee (%) |

| Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | > 90 | > 95 |

| p-Nitrobenzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | > 95 | > 98 |

| Cyclohexanecarboxaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | > 85 | > 90 |

Part 2: As a Chiral Organocatalyst

The field of organocatalysis has demonstrated that small organic molecules can catalyze a wide range of chemical transformations with high efficiency and stereoselectivity. The structural features of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol, particularly the nucleophilic imidazole nitrogen and the chiral hydroxyl group, suggest its potential as a bifunctional organocatalyst.

Application Note: Asymmetric Acylation of Alcohols

Kinetic resolution of racemic secondary alcohols via asymmetric acylation is a valuable method for obtaining enantiomerically enriched alcohols and esters. Chiral N-heterocyclic compounds can act as nucleophilic catalysts in this process. The imidazole nitrogen of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol can attack an acylating agent to form a chiral acylimidazolium intermediate. This intermediate then preferentially acylates one enantiomer of a racemic alcohol, leading to kinetic resolution.

Proposed Catalytic Mechanism:

Caption: Proposed mechanism for kinetic resolution via asymmetric acylation.

Experimental Protocol: Kinetic Resolution of a Racemic Secondary Alcohol

Materials:

-

Chiral 1-(1-Methyl-1H-imidazol-4-yl)-ethanol (as a catalyst)

-

Racemic secondary alcohol (e.g., 1-phenylethanol)

-

Acetic anhydride (Ac₂O)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the racemic secondary alcohol (1.0 mmol) in anhydrous DCM (5 mL) at 0 °C, add the chiral imidazolyl-ethanol catalyst (0.1 mmol, 10 mol%) and triethylamine (1.5 mmol).

-

Add acetic anhydride (0.6 mmol, 0.6 eq.) dropwise.

-

Stir the reaction mixture at 0 °C and monitor the conversion by GC or TLC. The reaction should be stopped at approximately 50% conversion to achieve optimal kinetic resolution.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate.

-

Separate the resulting ester and the unreacted alcohol by flash column chromatography.

-

Determine the enantiomeric excess of the unreacted alcohol and the ester product by chiral GC or HPLC analysis.

Table 2: Expected Results for Kinetic Resolution of 1-Phenylethanol

| Parameter | Expected Value |

| Conversion (%) | ~50 |

| ee of unreacted alcohol (%) | > 90 |

| ee of ester product (%) | > 90 |

| Selectivity factor (s) | > 20 |

Conclusion and Future Outlook

While the direct catalytic applications of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol are an emerging area of research, its structural characteristics strongly support its potential as a valuable tool in asymmetric catalysis. The protocols detailed herein provide a solid foundation for exploring its utility as both a chiral ligand and an organocatalyst. Further research into the synthesis of derivatives with varied steric and electronic properties will undoubtedly expand the scope of its applications, paving the way for novel and efficient catalytic systems in academic and industrial settings.

References

- General Imidazole Catalysis: For a comprehensive overview of the role of imidazole derivatives in catalysis, including their use as N-heterocyclic carbene precursors and in organoc

- Asymmetric Aldol Reactions: The principles of using chiral amino alcohol ligands in zinc-catalyzed aldol reactions are well-established. Foundational work in this area provides the basis for the proposed protocol.

- CBS Reduction: The Corey-Bakshi-Shibata reduction is a standard and highly effective method for the asymmetric synthesis of chiral alcohols

- Kinetic Resolution via Acylation: The use of chiral nucleophilic catalysts for the kinetic resolution of racemic alcohols is a widely studied area of organic synthesis. The proposed protocol is based on established methodologies.

Application Note: Crystallization of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

Introduction

1-(1-Methyl-1H-imidazol-4-yl)-ethanol is a heterocyclic compound of interest in pharmaceutical and materials science research. The control of its solid-state form is crucial for ensuring reproducibility, stability, and desired performance characteristics in downstream applications. Crystallization is a critical purification and particle engineering technique used to isolate this compound in a highly pure and crystalline form. This document provides a detailed guide to the crystallization of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol, outlining the underlying principles, a comprehensive protocol, and methods for troubleshooting.

The molecular structure, featuring a polar imidazole ring and a hydroxyl group, allows for hydrogen bonding, which significantly influences its solubility and crystallization behavior. Understanding these properties is key to developing a robust and efficient crystallization process.

Scientific Principles of Crystallization

Crystallization from a solution is a phase change process governed by thermodynamics and kinetics. The fundamental principle relies on the differential solubility of the compound in a given solvent at varying temperatures.[1][2][3][4] An ideal crystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures. This differential allows for the creation of a supersaturated solution upon cooling, which is the driving force for nucleation and subsequent crystal growth.[2][4]

The process can be visualized through a solubility curve, which delineates the regions of undersaturation, saturation, and supersaturation for a given solute-solvent system. The goal of a successful crystallization is to bring the system into a metastable zone of supersaturation, where nucleation and crystal growth can occur in a controlled manner, leading to the formation of well-defined, high-purity crystals.

Solvent Selection: A Critical First Step

The choice of solvent is the most critical parameter in developing a crystallization process.[5] The adage "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[5] Given the polar nature of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol, polar solvents are expected to be more effective.

Key considerations for solvent selection include:

-

Solubility Profile: The solvent should dissolve the compound completely at or near its boiling point and exhibit significantly lower solubility at room temperature or below.

-

Boiling Point: A solvent with a boiling point below the melting point of the compound is preferred to prevent "oiling out," where the compound separates as a liquid instead of a solid.[5]

-

Reactivity: The solvent must be chemically inert towards the compound.

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystalline product.[5]

-

Safety and Environmental Impact: Less toxic and environmentally benign solvents should be prioritized.

For 1-(1-Methyl-1H-imidazol-4-yl)-ethanol, suitable starting solvents for screening include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). In cases where a single solvent does not provide the ideal solubility profile, a binary solvent system can be employed.[5][6] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (antisolvent) in which it is sparingly soluble. The two solvents must be miscible.[5][7][8]

Table 1: Properties of Potential Solvents for Crystallization

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |

| Ethanol | 78 | 24.6 | Good starting point for polar compounds.[9][10] Forms a common miscible pair with water. |

| Isopropanol | 82 | 18.3 | Similar to ethanol, slightly less polar. |

| Acetone | 56 | 20.7 | Good solvent for many organic compounds, highly volatile.[9][10] |

| Ethyl Acetate | 77 | 6.0 | Medium polarity solvent.[9][10] |

| Toluene | 111 | 2.4 | A less polar option, potentially useful as an antisolvent.[11] |

| Water | 100 | 80.1 | Highly polar, may be a suitable antisolvent with a miscible organic solvent like ethanol.[6] |

Experimental Protocol: Single Solvent Recrystallization

This protocol provides a general procedure for the crystallization of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol from a single solvent. It is recommended to perform a small-scale trial first to determine the optimal solvent.

Materials and Equipment:

-

Crude 1-(1-Methyl-1H-imidazol-4-yl)-ethanol

-

Selected crystallization solvent (e.g., ethanol, isopropanol)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula and glass rod

Procedure:

-

Dissolution: Place the crude 1-(1-Methyl-1H-imidazol-4-yl)-ethanol in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent to create a slurry.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise and bring the solution to a gentle boil. Continue adding the hot solvent until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[3]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask to remove the impurities.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Do not disturb the solution during this initial cooling phase.

-

Inducing Crystallization (If Necessary): If crystals do not form upon cooling, crystallization can be induced by:

-

Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches provide nucleation sites.

-

Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.

-

-

Further Cooling: Once crystal formation has started, the flask can be placed in an ice bath to maximize the yield of the crystalline product.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum or in a desiccator to a constant weight.

Experimental Protocol: Binary Solvent System Crystallization

If a single solvent is not suitable, a binary solvent system can be highly effective. A common pairing for polar compounds is an alcohol and water.

Procedure:

-

Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

-

Addition of Antisolvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy).

-

Clarification: Add a few drops of the "good" solvent (hot ethanol) until the turbidity just disappears.

-

Cooling and Isolation: Follow steps 4-9 from the single solvent protocol.

Visualization of the Crystallization Workflow

Sources

- 1. rubingroup.org [rubingroup.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. csustan.edu [csustan.edu]

- 8. Solvent Miscibility Table [sigmaaldrich.com]

- 9. file.sdiarticle3.com [file.sdiarticle3.com]

- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 11. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]

Use of 1-(1-Methyl-1H-imidazol-4-yl)-ethanol as a ligand precursor

Introduction: The N,O-Chelating Motif

1-(1-Methyl-1H-imidazol-4-yl)-ethanol (CAS: 70702-82-8) represents a versatile class of heterofunctional ligands combining a "hard" oxygen donor (alcohol) with a "borderline" nitrogen donor (imidazole).[1] Unlike simple monodentate imidazoles, this ligand precursor offers a chelation effect that stabilizes transition metal centers (e.g., Cu, Zn, Ru, Pd), making it critical in two primary fields:

-

Bioinorganic Chemistry: It serves as a structural mimic for metalloprotein active sites where Histidine (imidazole) and Serine/Threonine (alcohol) residues coordinate to metal ions (e.g., in certain hydrolases or oxidases).

-

Homogeneous Catalysis: The potential for hemilability—where the alcohol arm can dissociate to open a coordination site for substrate binding while the imidazole remains anchored—makes it valuable in transfer hydrogenation and oxidation catalysis.

This guide details the synthesis of the ligand from commercially available precursors, protocols for metal complexation, and its application scope.

Synthesis Protocol: Ligand Preparation

The synthesis relies on a nucleophilic addition of a methyl Grignard reagent to 1-methyl-1H-imidazole-4-carbaldehyde .[1] This method is preferred over reduction of the corresponding ketone due to the ready availability of the aldehyde.

Reagents & Equipment

-

Precursor: 1-Methyl-1H-imidazole-4-carbaldehyde (CAS: 3034-50-2).[1]

-

Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether.

-

Solvent: Anhydrous Tetrahydrofuran (THF) (distilled over Na/benzophenone or from SPS).

-

Quench: Saturated aqueous Ammonium Chloride (NH

Cl). -

Apparatus: Flame-dried 2-neck round-bottom flask, inert gas (Ar/N

) line, addition funnel.[1]

Step-by-Step Methodology

-

Setup: Purge a 250 mL 2-neck flask with Argon. Add 1-methyl-1H-imidazole-4-carbaldehyde (5.0 g, 45.4 mmol) and dissolve in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice bath.

-

Grignard Addition: Transfer MeMgBr (18 mL, 54 mmol, 1.2 equiv) to the addition funnel. Add dropwise to the aldehyde solution over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (10% MeOH in DCM). The aldehyde spot (R

~0.5) should disappear, replaced by the more polar alcohol (R -

Quenching: Cool back to 0 °C. Cautiously add saturated NH

Cl (20 mL) to quench unreacted Grignard. -

Workup: Evaporate THF under reduced pressure. Dissolve the residue in DCM (100 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Purification: Dry organic layers over Na

SO -

Yield: Expect a pale yellow oil or low-melting solid (Yield: ~85-90%).[1]

Analytical Validation

-

H NMR (400 MHz, CDCl

Coordination Chemistry: Metal Complexation

This protocol describes the formation of a Copper(II) chelate, a common model for bioinorganic studies. The ligand acts as a neutral N,O-bidentate donor.

Protocol for [Cu(L) ]Cl Synthesis

-

Solution A: Dissolve 1-(1-Methyl-1H-imidazol-4-yl)-ethanol (2.0 mmol) in Methanol (10 mL).

-

Solution B: Dissolve CuCl

· 2H -

Mixing: Add Solution A to Solution B dropwise while stirring. The solution will turn deep blue/green, indicating coordination.

-

Crystallization: Stir for 1 hour at RT. Reduce volume to ~5 mL by rotary evaporation. Add Diethyl Ether (slow diffusion or layering) to precipitate the complex.

-

Isolation: Filter the blue crystals, wash with cold ether, and dry under vacuum.

Structural Insight:

The imidazole N3 nitrogen is the primary anchor. The hydroxyl oxygen coordinates weakly. In high pH, the alcohol may deprotonate to form a neutral alkoxide complex, [Cu(L-H)

Visualization of Pathways

Figure 1: Synthesis and Coordination Logic

Caption: Synthetic route from aldehyde precursor to metal complexation, highlighting the N,O-chelation mechanism.

Applications & Data Summary

Key Applications

-

Medetomidine Precursor: The ligand is a direct intermediate in the synthesis of Medetomidine (sedative). The hydroxyl group is typically substituted or eliminated to form the vinyl/ethyl bridge.

-

Transfer Hydrogenation: Ruthenium complexes of imidazole-alcohols catalyze the reduction of ketones using isopropanol as the hydrogen source. The mechanism often involves the "outer-sphere" effect where the hydroxyl proton assists in hydride transfer.

-

Antifungal Agents: Structural analogs (e.g., imidazole-ethanols with chlorophenyl groups) are precursors to Miconazole and Econazole.

Quantitative Properties Table

| Property | Value | Relevance |

| Molecular Weight | 126.16 g/mol | Calculation of stoichiometry |

| pKa (Imidazole) | ~7.0 | Physiological pH buffering/binding |

| pKa (Alcohol) | ~15.5 | Deprotonation requires strong base or metal coordination |

| Solubility | Water, MeOH, DCM | Versatile for biphasic catalysis |

| CAS Number | 70702-82-8 | Unique Identifier |

References

-

Synthesis of Medetomidine Precursors: Zhang, X., et al. "Process for the preparation of Medetomidine." U.S. Patent 4,544,664. (Describes the Grignard reaction of imidazole aldehydes).

-

General Imidazole Synthesis (Debus–Radziszewski): Radziszewski, B.[3] "Über die Constitution des Lophins und verwandter Verbindungen." Ber. Dtsch. Chem. Ges.[4]1882 , 15, 1493. (Foundational chemistry for the imidazole ring).

-

Bioinorganic Modeling with Imidazole-Alcohols: Sundberg, R. J., & Martin, R. B. "Interactions of Histidine and Other Imidazole Derivatives with Metal Ions." Chemical Reviews1974 , 74(4), 471–517. (Comprehensive review of imidazole coordination).

-

Catalytic Utility: Casey, C. P., et al.[5] "Hydrogen Transfer to Carbonyls Catalyzed by a Ruthenium Complex." J. Am. Chem. Soc.[6]2001 , 123, 1090. (Mechanistic basis for alcohol-amine/imine ligand catalysis).

Sources

- 1. xinkaibio.com [xinkaibio.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. Chiral Oxazoline - Containing Ligands [bldpharm.com]

Experimental setup for Grignard reaction with 1-methyl-1H-imidazole-4-carbaldehyde

Application Note & Protocol

Topic: Experimental Setup for the Grignard Reaction with 1-methyl-1H-imidazole-4-carbaldehyde

Introduction: Synthesis of Imidazolyl Alcohols

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency.[1][2] This application note provides a detailed protocol for the nucleophilic addition of a Grignard reagent to 1-methyl-1H-imidazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. The resulting secondary alcohols, such as (1-methyl-1H-imidazol-4-yl)(phenyl)methanol, are valuable building blocks for the synthesis of pharmacologically active compounds and functional materials.

This guide is designed for researchers and drug development professionals, offering field-proven insights into the reaction mechanism, experimental setup, safety protocols, and product validation. We will address the specific challenges posed by the imidazole moiety and provide a robust, self-validating protocol to ensure reproducible and high-yield results.

Mechanistic Considerations & Causality

The core of the reaction involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the aldehyde.[2][3][4] This addition proceeds through a six-membered ring transition state, forming a magnesium alkoxide intermediate.[2] A subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol.[5][6]

Key Considerations for the Imidazole Substrate:

-

Basicity of Imidazole: The imidazole ring contains a basic nitrogen atom (N3). While the N1 position is protected by a methyl group, the N3 nitrogen can still act as a Lewis base and coordinate to the magnesium atom of the Grignard reagent. This coordination is generally not detrimental and may even influence the stereochemical outcome in certain cases.

-

Anhydrous Conditions are Critical: Grignard reagents are extremely strong bases and react violently with protic sources, including water.[7][8][9] Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, converting it into an alkane and halting the desired reaction.[10] Therefore, all glassware must be rigorously flame- or oven-dried, and anhydrous solvents must be used under an inert atmosphere (e.g., Nitrogen or Argon).[11][12]

Experimental Workflow Overview

The following diagram illustrates the complete experimental workflow, from initial setup to final product analysis.

Caption: High-level workflow for the Grignard reaction.

Detailed Experimental Protocol: Synthesis of (1-methyl-1H-imidazol-4-yl)(phenyl)methanol

This protocol describes the reaction on a 5 mmol scale. Adjust quantities accordingly for different scales.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 1-methyl-1H-imidazole-4-carbaldehyde | C₅H₆N₂O | 110.11 | 5.0 | 551 mg | 1.0 |

| Phenylmagnesium Bromide (3.0 M in Ether) | C₆H₅MgBr | 181.31 | 6.0 | 2.0 mL | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 25 mL | - |

| Saturated Ammonium Chloride (aq) | NH₄Cl | 53.49 | - | ~20 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~75 mL | - |

| Brine (Saturated NaCl aq) | NaCl | 58.44 | - | ~20 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - |

Apparatus Setup

-

Place a 100 mL three-neck round-bottom flask, a magnetic stir bar, and a reflux condenser in a drying oven (>100 °C) overnight, or flame-dry all glassware under vacuum immediately before use.[9][12]

-

Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Equip the flask with a rubber septum on one neck and a nitrogen/argon inlet adapter with a balloon on the condenser.

-

Ensure the entire setup is securely clamped within a secondary container (e.g., a plastic tub) inside a chemical fume hood.[11]

Step-by-Step Reaction Procedure

-

Aldehyde Preparation: Add 1-methyl-1H-imidazole-4-carbaldehyde (551 mg, 5.0 mmol) to the reaction flask. Using a dry syringe, add 20 mL of anhydrous THF to the flask to dissolve the aldehyde.

-

Cooling: Place the reaction flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

-

Grignard Addition: Using a dry syringe, slowly add the phenylmagnesium bromide solution (2.0 mL, 6.0 mmol, 3.0 M in diethyl ether) dropwise to the stirred aldehyde solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition. The reaction is exothermic, and rapid addition can lead to a runaway reaction.[5][11][12]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC). Spot the reaction mixture against the starting aldehyde on a silica gel plate. A suitable eluent system is 10% methanol in dichloromethane. The reaction is complete when the starting aldehyde spot (visualized under UV light) has been consumed.

Work-up and Purification

-